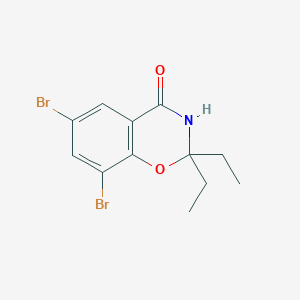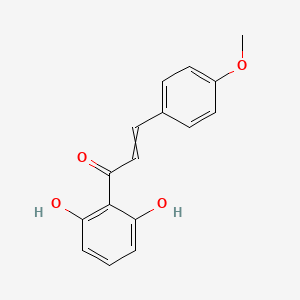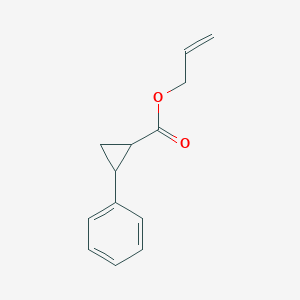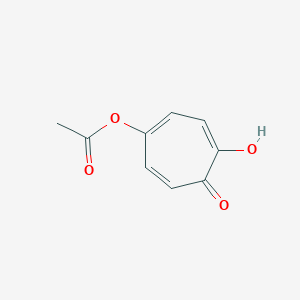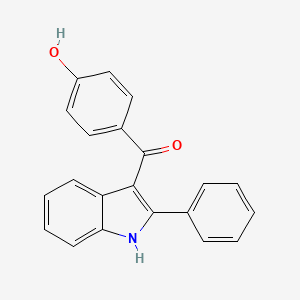
(4-Hydroxyphenyl)(2-phenyl-1H-indol-3-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Hydroxyphenyl)(2-phenyl-1H-indol-3-yl)methanone is a compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-Hydroxyphenyl)(2-phenyl-1H-indol-3-yl)methanone typically involves the reaction of 4-hydroxybenzaldehyde with 2-phenylindole in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often resulting in the formation of quinone derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.
Substitution: Electrophilic substitution reactions can occur on the indole ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogens, nitrating agents, and sulfonating agents are often used for substitution reactions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted indole derivatives.
科学研究应用
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: In biological research, (4-Hydroxyphenyl)(2-phenyl-1H-indol-3-yl)methanone is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain enzymes involved in disease pathways, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic applications include its use as an anti-inflammatory, anticancer, and antimicrobial agent. Research has shown that it can interact with specific molecular targets, leading to the inhibition of disease progression.
Industry: In the industrial sector, the compound is used in the development of new materials with unique properties. Its ability to undergo various chemical reactions makes it a versatile component in the synthesis of polymers and other advanced materials.
作用机制
The mechanism of action of (4-Hydroxyphenyl)(2-phenyl-1H-indol-3-yl)methanone involves its interaction with specific molecular targets. For example, in its role as an enzyme inhibitor, the compound binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. This inhibition can disrupt disease pathways and lead to therapeutic effects. The compound may also interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.
相似化合物的比较
2-Phenylindole: Shares the indole core structure but lacks the hydroxyphenyl group.
4-Hydroxybenzophenone: Contains the hydroxyphenyl group but lacks the indole core.
Indole-3-carbinol: Another indole derivative with different substituents.
Uniqueness: (4-Hydroxyphenyl)(2-phenyl-1H-indol-3-yl)methanone is unique due to the presence of both the hydroxyphenyl and indole groups in its structure. This combination allows for a broader range of chemical reactions and potential applications compared to similar compounds. Its dual functional groups enable it to interact with multiple molecular targets, enhancing its versatility in scientific research and therapeutic applications.
属性
CAS 编号 |
103057-00-7 |
|---|---|
分子式 |
C21H15NO2 |
分子量 |
313.3 g/mol |
IUPAC 名称 |
(4-hydroxyphenyl)-(2-phenyl-1H-indol-3-yl)methanone |
InChI |
InChI=1S/C21H15NO2/c23-16-12-10-15(11-13-16)21(24)19-17-8-4-5-9-18(17)22-20(19)14-6-2-1-3-7-14/h1-13,22-23H |
InChI 键 |
PLPJKDHGWXPYCK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C(=O)C4=CC=C(C=C4)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


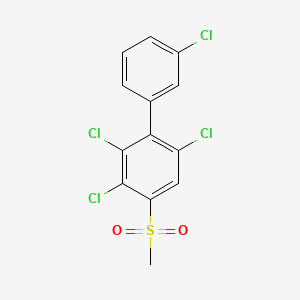
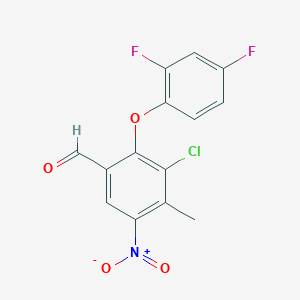
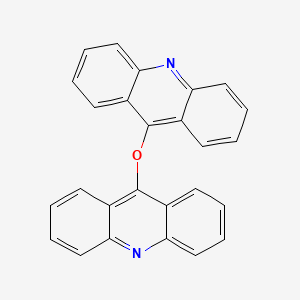
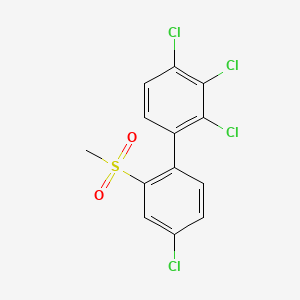
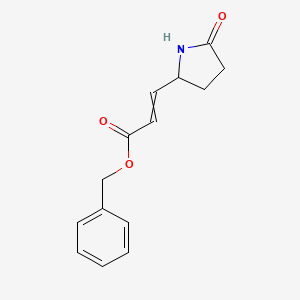
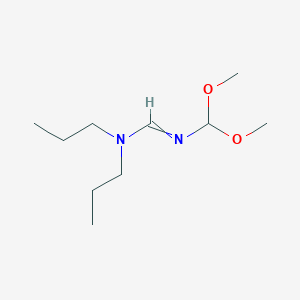
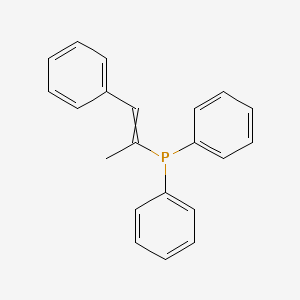
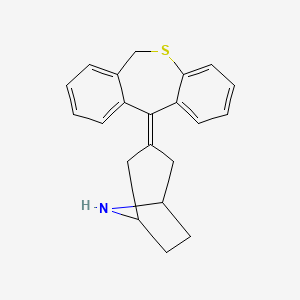
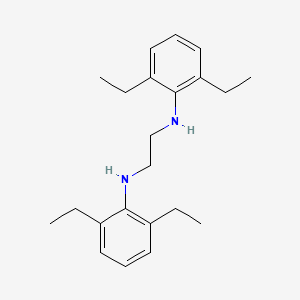
![3-Ethenylidene-7-propadienylidenebicyclo[3.3.1]nonane](/img/structure/B14336681.png)
